Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride
Description
Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and pharmacology.
Properties
IUPAC Name |
methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-5-6(8)3-2-4-9-8;/h6,9H,2-5H2,1H3;1H/t6-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKOAMVFJQMAAN-HNJRQZNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@H]1CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride typically involves the cyclopropanation of aza-enynes. One common method is the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of specialized catalysts and reagents to facilitate the reaction and optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using radical initiators to introduce oxygen functionalities.
Reduction: Commonly involves the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Radical initiators such as peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it useful in the study of biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- Methyl 2,5-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- Methyl 3,4-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
Uniqueness
Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Biological Activity
Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate; hydrochloride is a bicyclic compound with potential therapeutic applications, particularly in the field of neuroscience and pharmacology. This compound exhibits significant biological activity, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurological processes.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic structures, characterized by a nitrogen atom within the bicyclic framework. The specific stereochemistry at the 1S and 6R positions contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN₂O₂ |
| Molecular Weight | 176.64 g/mol |
| CAS Number | 181023-41-6 |
| Solubility | Soluble in water |
Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate acts primarily as an agonist for the alpha7 nAChR subtype. Activation of these receptors is associated with several neuroprotective effects and cognitive enhancement, making this compound a candidate for treating cognitive deficits in disorders such as schizophrenia and Alzheimer's disease.
Key Mechanisms:
- Neurotransmitter Release : Enhances the release of neurotransmitters like dopamine and acetylcholine.
- Cognitive Enhancement : Improves cognitive functions through modulation of synaptic plasticity.
- Neuroprotection : Exhibits protective effects against neurotoxic agents.
In Vitro Studies
Research has demonstrated that Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate shows potent activity in vitro:
- Cell Line Studies : In studies using neuronal cell lines, the compound increased cell viability and reduced apoptosis under oxidative stress conditions.
- Receptor Binding Assays : High affinity for alpha7 nAChRs was observed with IC50 values in the low nanomolar range.
In Vivo Studies
In vivo studies in animal models have shown promising results:
- Cognitive Performance : The compound improved performance in tasks assessing memory and learning, such as the Morris water maze.
- Behavioral Models : In models of schizophrenia, it demonstrated efficacy in improving auditory sensory gating.
Case Studies
- Schizophrenia Treatment : A study involving rats treated with Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate showed significant improvements in cognitive deficits associated with schizophrenia-like symptoms.
- Neuroprotective Effects : In a model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors under controlled conditions (e.g., strong acids/bases) to form the bicyclic core. Post-synthesis purification via column chromatography is essential to remove byproducts, as impurities can skew biological assay results. Reaction parameters like solvent polarity (e.g., THF vs. dichloromethane) and temperature (0–25°C) significantly impact yield and stereochemical fidelity .
- Key Data :
| Parameter | Optimal Range |
|---|---|
| Reaction Temp. | 0–25°C |
| Purification | Silica gel chromatography |
| Yield | 70–90% (reported) |
Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : H and C NMR confirm stereochemistry and bicyclic integrity by resolving coupling constants (e.g., J-values for axial/equatorial protons) .
- IR : Detects functional groups like ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydrochloride salt formation (N–H stretch at ~2500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 191.66) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance yield and stereoselectivity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent (polar aprotic vs. non-polar), temperature, and reagent stoichiometry to identify Pareto-optimal conditions. For example, LiAlH4 reduction steps may require anhydrous conditions at -78°C to minimize racemization .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) can accelerate cyclization steps while preserving stereochemistry .
Q. How do stereochemical discrepancies in synthesis protocols affect biological activity data?
- Methodological Answer :
- Contradiction Analysis : Variability in acetylcholinesterase inhibition (IC50 values) across studies may arise from:
Impurity Profiles : Trace enantiomers (e.g., 1R,6S isomer) can antagonize target binding .
Solvent Residues : Residual DMSO in assays artificially enhances solubility, masking true activity .
- Resolution Strategy : Use chiral HPLC to isolate enantiomers and retest activity. For example, the (1S,6R) enantiomer showed 10-fold higher potency than its (1R,6S) counterpart in neuronal cell assays .
Q. What computational and experimental approaches validate target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to acetylcholinesterase (PDB ID: 4EY7) to identify key interactions (e.g., H-bonding with Ser203, π-π stacking with Trp86) .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to receptors like nAChRα7, with reported KD values of 50–100 nM .
- Data Table :
| Target | Assay Type | KD/IC50 |
|---|---|---|
| Acetylcholinesterase | Fluorescent | 15 nM |
| nAChRα7 | Radioligand | 80 nM |
Contradictions and Resolutions
Q. Why do some studies report conflicting solubility profiles for this compound?
- Analysis : Discrepancies arise from:
- Salt Form : Hydrochloride salts (e.g., 1 g/mL in water) vs. free bases (<0.1 mg/mL) .
- pH Dependency : Solubility decreases in neutral buffers (e.g., PBS) but improves in acidic conditions (pH 4.0) .
- Resolution : Pre-dissolve in 0.1M HCl for in vitro assays to ensure consistency .
Synthetic and Analytical Best Practices
Q. How to troubleshoot low yields in large-scale synthesis?
- Steps :
Intermediate Analysis : Use TLC/HPLC to identify bottlenecks (e.g., incomplete cyclization).
Scale-Up Adjustments : Replace batch reactors with flow chemistry for exothermic steps (e.g., LiAlH4 reductions) .
Crystallization : Recrystallize from ethanol/water (3:1) to enhance purity to >99% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
